molecular formula C6H14N2O B8724176 Propanamide, 2-(dimethylamino)-2-methyl- CAS No. 41805-71-4

Propanamide, 2-(dimethylamino)-2-methyl-

Cat. No.: B8724176
CAS No.: 41805-71-4
M. Wt: 130.19 g/mol
InChI Key: OPSUSMMZNXNXKD-UHFFFAOYSA-N
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Description

Propanamide, 2-(dimethylamino)-2-methyl- is an organic compound with the molecular formula C6H14N2O It is a derivative of alaninamide, characterized by the presence of two methyl groups attached to the nitrogen atoms and an additional methyl group on the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-(dimethylamino)-2-methyl- typically involves the reaction of alaninamide with methylating agents. One common method is the reaction of alaninamide with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions, typically at room temperature, to yield Propanamide, 2-(dimethylamino)-2-methyl-.

Industrial Production Methods: Industrial production of Propanamide, 2-(dimethylamino)-2-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Propanamide, 2-(dimethylamino)-2-methyl-.

Chemical Reactions Analysis

Types of Reactions: Propanamide, 2-(dimethylamino)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Propanamide, 2-(dimethylamino)-2-methyl- can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are performed under mild to moderate conditions.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Propanamide, 2-(dimethylamino)-2-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanamide, 2-(dimethylamino)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as biochemical reactions or therapeutic effects.

Comparison with Similar Compounds

  • N~1~,N~1~,2-Trimethylalaninamide
  • N~1~,N~3~-Dimethyl-beta-alaninamide
  • N~1~-Phenyl-beta-alaninamide

Comparison: Propanamide, 2-(dimethylamino)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in oxidation, reduction, and substitution reactions, as well as varying interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

41805-71-4

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(dimethylamino)-2-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-6(2,5(7)9)8(3)4/h1-4H3,(H2,7,9)

InChI Key

OPSUSMMZNXNXKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Conc. Sulphuric acid (8 ml.) was added to 2-dimethylamino-2-methyl-propionitrile (2 g.), and was heated to 90°C and allowed to stand for five mins. The reaction mixture was added to ice cold water (100 ml.), barium hydroxide (32 g.) was added to neutralise the acid and the mixture was filtered (hyflo). The filtrate was evaporated under reduced pressure to give a solid residue which was crystallised from light petroleum (80°-100°C) to give 2-dimethylamino-2-methylpropionamide (1 g. 45%) m.p. 109°-111°C.
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